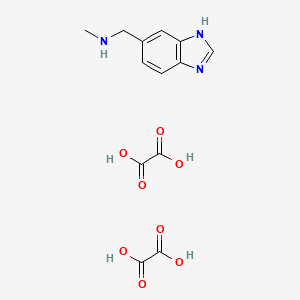

N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate

Description

Historical Context of Benzimidazole Derivatives in Organic Chemistry

The historical development of benzimidazole derivatives traces back to the 1870s when the first benzimidazole compound was synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide, yielding 2,5-dimethylbenzimidazole. This pioneering work established the foundation for what would become one of the most important heterocyclic systems in medicinal and organic chemistry. Several years later, Ladenburg further advanced the field by preparing similar compounds through refluxing 3,4-diamine toluene with glacial acetic acid, demonstrating alternative synthetic pathways for benzimidazole formation.

The scientific interest in benzimidazole chemistry experienced a remarkable transformation in the 1940s when researchers began to explore the biological significance of these compounds. In 1944, Woolley published groundbreaking work speculating that benzimidazoles could act similarly to purines in providing biological responses, marking the first systematic investigation into the biological activity of the benzimidazole nucleus. This speculation proved prophetic as subsequent research revealed extensive therapeutic potential within this chemical class.

A pivotal moment in benzimidazole research occurred when Brink and Folkers identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B₁₂ in 1949. This discovery fundamentally altered the perception of benzimidazole derivatives, as researchers recognized that some derivatives possessed vitamin B₁₂-like activity, establishing a direct connection between benzimidazole chemistry and essential biological processes. The identification of N-ribosyl-dimethylbenzimidazole as an axial ligand for cobalt in vitamin B₁₂ further reinforced the biological importance of these compounds.

The therapeutic applications of benzimidazole derivatives expanded rapidly throughout the following decades. By the 1950s, researchers had documented significant antibacterial properties, with compounds showing efficacy against Escherichia coli and Streptococcus lactis. The pharmaceutical industry took notice of these developments, leading to the discovery of the benzimidazole derivative opioid agonist etonitazene by CIBA pharmaceutical company (now Novartis) in 1950. This marked the beginning of systematic pharmaceutical development within the benzimidazole class.

The 1960s and 1970s witnessed remarkable advances in benzimidazole pharmacology. Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors in 1960, while Burton and colleagues demonstrated in 1965 that 2-trifluorobenzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria. The antiparasitic potential was realized with the development of mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by albendazole in 1975 by Robert J. Gyurik and Vassilios J. Theodorides at SmithKline Corporation.

Contemporary benzimidazole research has evolved to encompass sophisticated synthetic methodologies and targeted drug design approaches. Modern synthesis techniques include microwave-assisted synthesis, which has revolutionized benzimidazole derivative preparation by providing rapid heating and efficient energy transfer, resulting in shorter reaction times and higher yields. Green chemistry principles have also influenced contemporary synthetic approaches, with researchers developing solvent-free or water-based reactions, catalytic methods, and bio-inspired transformations that minimize environmental impact while maintaining synthetic efficiency.

The development of solid-phase synthesis has introduced high-throughput capabilities for benzimidazole derivative production. This methodology involves anchoring initial components to solid substrates, streamlining purification operations and accelerating reactions. Such approaches have proven particularly valuable for combinatorial chemistry applications and parallel synthesis, enabling the rapid generation of diverse chemical libraries for comprehensive screening programs.

Recent advances in benzimidazole medicinal chemistry have incorporated sophisticated computational approaches and target-based drug design strategies. Molecular and structural biology advances have enabled researchers to customize benzimidazole derivatives for specific binding sites or active pockets, optimizing compounds for improved selectivity and affinity while minimizing off-target effects. High-throughput screening methodologies have further accelerated the discovery process, allowing systematic evaluation of large compound libraries.

Structural Significance of the N-methyl-(1H-benzimidazol-5-ylmethyl)amine Moiety

The structural architecture of N-methyl-(1H-benzimidazol-5-ylmethyl)amine represents a sophisticated example of nitrogen-containing heterocyclic chemistry, incorporating multiple functional elements that contribute to its chemical behavior and potential biological activity. The core benzimidazole nucleus consists of a bicyclic structure formed by the fusion of benzene and imidazole rings, creating a planar aromatic system with distinctive electronic properties. This fundamental scaffold provides the structural foundation upon which additional functional groups are positioned to create the complete molecular entity.

The benzimidazole ring system exhibits significant structural versatility due to its electron-rich environment and multiple sites available for substitution. The heterocyclic nature of the system, with nitrogen atoms positioned at the 1 and 3 positions of the imidazole component, creates regions of varied electron density that influence both chemical reactivity and intermolecular interactions. The aromatic character of the fused ring system provides structural stability while maintaining sufficient flexibility for diverse chemical modifications.

The methylenamine linkage at the 5-position of the benzimidazole ring introduces a flexible spacer element that connects the aromatic core to the terminal amine functionality. This CH₂-NH-CH₃ moiety serves multiple structural purposes, providing conformational flexibility while maintaining electronic communication between the benzimidazole core and the terminal methyl group. The positioning at the 5-position is particularly significant as it places the substituent in a region of the molecule that minimally disrupts the aromatic system while maximizing accessibility for intermolecular interactions.

The N-methylation of the terminal amine introduces important steric and electronic modifications to the overall molecular structure. The methyl group provides increased lipophilicity compared to the unsubstituted amine, potentially influencing membrane permeability and distribution properties. Additionally, the N-methylation eliminates one hydrogen bond donor site while preserving the basic character of the nitrogen center, creating a balance between hydrogen bonding capability and steric bulk.

Structural analysis reveals that N-methyl-(1H-benzimidazol-5-ylmethyl)amine possesses molecular formula C₉H₁₁N₃, with a calculated molecular weight of 161.20 grams per mole in its free base form. The compound exhibits multiple potential sites for protonation, with the benzimidazole nitrogen atoms and the terminal amine nitrogen all capable of accepting protons under appropriate pH conditions. This polyfunctional nature contributes to the compound's ability to participate in complex formation and salt formation reactions.

The three-dimensional conformation of the molecule allows for multiple rotational degrees of freedom around the methylene linkage, enabling the compound to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions. Computational modeling suggests that the molecule can exist in multiple conformational states, with the relative stability of each conformation influenced by intramolecular hydrogen bonding interactions and steric considerations.

The electronic distribution within the N-methyl-(1H-benzimidazol-5-ylmethyl)amine structure creates distinct regions of electrophilic and nucleophilic character. The benzimidazole nitrogen atoms serve as electron-rich centers capable of coordination with metal ions or hydrogen bond formation with electron-deficient species. The aromatic carbon atoms, particularly those adjacent to the nitrogen atoms, exhibit reduced electron density and may participate in electrophilic aromatic substitution reactions under appropriate conditions.

The amine functionality provides a basic center with an estimated pKa value that enables protonation under physiological pH conditions. The N-methylation modifies the basicity compared to primary amines, generally resulting in increased basicity due to the electron-donating effect of the methyl group. This enhanced basicity contributes to the compound's ability to form stable ionic interactions with anionic species, including the dioxalate counterions present in the salt form.

Spectroscopic characterization of the N-methyl-(1H-benzimidazol-5-ylmethyl)amine moiety reveals distinctive features that facilitate structural identification and purity assessment. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments, with characteristic chemical shifts observed for the benzimidazole aromatic protons, the methylene bridge protons, and the N-methyl group. Infrared spectroscopy reveals characteristic absorption bands associated with the aromatic C-H stretches, the aliphatic C-H stretches, and the C-N stretching vibrations.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak, along with characteristic fragment ions resulting from loss of the N-methyl group or cleavage of the methylene bridge, creates a distinctive fingerprint for the compound. These analytical techniques collectively provide comprehensive structural characterization that supports the assigned molecular structure.

Role of Dioxalate Counterions in Stabilizing Quaternary Ammonium Complexes

The incorporation of dioxalate counterions in N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate serves critical functions in stabilizing the overall ionic complex and modifying the physicochemical properties of the resulting salt form. Oxalic acid, with molecular formula C₂H₂O₄, functions as a diprotic acid capable of releasing two protons to form the fully deprotonated dioxalate anion (C₂O₄²⁻). This dianionic character enables the formation of stable ionic complexes with protonated organic bases, creating electrically neutral salt forms with enhanced stability and modified solubility characteristics.

The dioxalate ion exhibits a planar molecular geometry with the two carboxylate groups positioned in a trans configuration relative to the central carbon-carbon bond. This structural arrangement creates a symmetrical anion with distributed negative charge density across the four oxygen atoms, providing multiple sites for electrostatic interactions with positively charged species. The delocalization of negative charge throughout the conjugated system contributes to the stability of the dioxalate anion and its effectiveness as a counterion in salt formation reactions.

Thermodynamic studies of dioxalate complex formation reveal significant stability constants that support the formation of robust ionic interactions. Research on calcium dioxalate complexes has demonstrated thermodynamic stability constants of 17.32 ± 1.1 M⁻¹, indicating substantial binding affinity between dioxalate anions and cationic species. While these specific values apply to calcium interactions, they illustrate the general tendency of dioxalate ions to form stable complexes with positively charged entities.

The stoichiometry of N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate suggests a 1:2 ratio between the organic cation and dioxalate anions, as indicated by the molecular formula C₁₃H₁₅N₃O₈. This stoichiometric relationship reflects the charge balance requirements for forming a neutral salt complex, with the doubly protonated organic base balanced by two dioxalate dianions. The specific arrangement of these ionic components influences the crystal packing efficiency and overall stability of the solid-state structure.

Crystal lattice formation in dioxalate salts typically involves extensive hydrogen bonding networks that contribute to structural stability and influence physical properties such as melting point and solubility. The dioxalate anions can participate in hydrogen bonding interactions through their carboxylate oxygen atoms, serving as both hydrogen bond acceptors and, in partially protonated forms, as hydrogen bond donors. These intermolecular interactions create three-dimensional networks that stabilize the crystal structure and influence the dissolution behavior of the salt form.

The influence of dioxalate counterions on solubility characteristics represents a crucial aspect of their stabilizing function. While the free base form of N-methyl-(1H-benzimidazol-5-ylmethyl)amine may exhibit limited aqueous solubility due to its organic character, the formation of the dioxalate salt typically enhances water solubility through ionic interactions with the aqueous medium. The hydrophilic character of the dioxalate anions promotes dissolution in polar solvents, facilitating analytical characterization and potential applications requiring aqueous compatibility.

Pharmaceutical development frequently employs dioxalate salt formation as a strategy for improving the stability and handling characteristics of basic drug compounds. The dioxalate counterions provide several advantages including enhanced chemical stability, improved crystalline properties, and modified dissolution profiles. The formation of well-defined crystalline structures with predictable physical properties facilitates pharmaceutical processing and quality control procedures.

The preparation of quaternary ammonium dioxalates, as described in patent literature, involves systematic approaches for controlling the formation of specific stoichiometric relationships between organic bases and oxalic acid. These methods typically involve careful control of reaction conditions including temperature, solvent selection, and reactant ratios to ensure complete conversion to the desired salt form while minimizing the formation of undesired by-products or alternative stoichiometric forms.

Analytical characterization of dioxalate salts requires consideration of the ionic nature of these compounds and the potential for dynamic equilibria in solution. Nuclear magnetic resonance spectroscopy of dioxalate salts may reveal separate signals for the organic cation and the dioxalate anion, with chemical shifts influenced by the ionic environment and intermolecular interactions. The carboxylate carbons of the dioxalate anions typically appear in the downfield region of carbon-13 spectra, reflecting the electron-withdrawing character of the carboxyl groups.

Thermal analysis of dioxalate salts provides valuable information about their stability characteristics and decomposition patterns. Differential scanning calorimetry and thermogravimetric analysis can reveal phase transitions, dehydration events, and thermal decomposition temperatures that reflect the strength of ionic interactions and crystal lattice energy. These thermal properties influence storage requirements and processing conditions for practical applications.

The environmental stability of dioxalate salts depends on factors including humidity, temperature, and exposure to light or oxygen. The ionic character of these compounds generally provides enhanced stability compared to free base forms, as the crystal lattice energy and ionic interactions resist degradation pathways that might affect neutral organic compounds. However, the potential for hydrolysis or oxidation reactions under extreme conditions requires consideration in long-term storage applications.

| Property | N-methyl-(1H-benzimidazol-5-ylmethyl)amine Dioxalate | Free Base Form |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₈ | C₉H₁₁N₃ |

| Molecular Weight | 341.27 g/mol | 161.20 g/mol |

| Physical State | Crystalline solid | Variable |

| Aqueous Solubility | Enhanced | Limited |

| Chemical Stability | Enhanced by ionic interactions | Variable |

| Analytical Identification | Distinctive dioxalate signatures | Simple base profile |

Properties

IUPAC Name |

1-(3H-benzimidazol-5-yl)-N-methylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2C2H2O4/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;2*3-1(4)2(5)6/h2-4,6,10H,5H2,1H3,(H,11,12);2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQRBNFLWRHBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N=CN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594542 | |

| Record name | Oxalic acid--1-(1H-benzimidazol-6-yl)-N-methylmethanamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910036-85-0 | |

| Record name | Oxalic acid--1-(1H-benzimidazol-6-yl)-N-methylmethanamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate typically involves two main stages:

- Synthesis of the N-methyl-(1H-benzimidazol-5-ylmethyl)amine base compound ,

- Formation of the dioxalate salt by reaction with oxalic acid .

The dioxalate salt formation improves the compound's stability, purity, and crystallinity, facilitating its use in further chemical transformations or pharmaceutical formulations.

Preparation of N-methyl-(1H-benzimidazol-5-ylmethyl)amine

This intermediate is synthesized through established benzimidazole chemistry involving:

- Benzimidazole core functionalization at the 5-position with a methylamine substituent.

- N-methylation of the amine group to yield the N-methyl derivative.

Though direct detailed synthetic steps specific to this compound are limited in open literature, analogous benzimidazole derivatives are prepared via:

- Alkylation of benzimidazole derivatives with methyl halides or methylating agents under basic conditions.

- Reductive amination or nucleophilic substitution involving 5-(chloromethyl)benzimidazole and methylamine.

Formation of the Dioxalate Salt

The critical step for preparing the dioxalate salt involves reacting the free base amine with oxalic acid, typically under controlled conditions to ensure high purity and crystalline yield.

$$

\text{N-methyl-(1H-benzimidazol-5-ylmethyl)amine} + \text{Oxalic acid} \rightarrow \text{N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate}

$$

| Parameter | Details |

|---|---|

| Acid used | Oxalic acid (preferred acid) |

| Solvent | Alcoholic solvents (e.g., ethanol), or mixtures with water |

| Temperature | Ambient to moderate (e.g., 25-35°C) |

| Reaction Time | Several hours (e.g., 3-10 hours) |

| Purification | Filtration, washing with organic solvents, drying under reduced pressure |

The choice of oxalic acid is based on its ability to form stable acid addition salts with benzimidazole derivatives, enhancing crystallinity and purity.

Detailed Process Example (Based on Patent Data)

A closely related benzimidazole derivative preparation and purification process, which can be adapted for N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate, is described in patent WO2012077136A2:

- Step 1: Dissolve the free base amine in an alcoholic solvent such as ethanol.

- Step 2: Add oxalic acid slowly to the solution under stirring at 25-35°C.

- Step 3: Stir the reaction mixture for 3-10 hours to ensure complete salt formation.

- Step 4: Filter the precipitated dioxalate salt.

- Step 5: Wash the solid with cold ethanol or ethyl acetate to remove impurities.

- Step 6: Dry the product under vacuum to obtain crystalline N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate.

This process yields a high-purity crystalline salt suitable for further pharmaceutical applications or intermediates synthesis.

Purification and Quality Control

Purification of the dioxalate salt is essential to achieve high purity (>90%) and involves:

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Washing with cold solvents to remove residual impurities.

- Drying under reduced pressure.

Analytical methods such as HPLC and NMR confirm purity and structural integrity. The commercial product typically reaches 90% purity.

Summary Table of Preparation Parameters

| Preparation Stage | Conditions/Parameters | Notes |

|---|---|---|

| Free base synthesis | Alkylation/reductive amination, base present | Solvents: ether, ester, ketone, polar aprotic; Temp: 10-50°C |

| Dioxalate salt formation | Reaction with oxalic acid in alcoholic solvent | Temp: 25-35°C; Time: 3-10 hours |

| Purification | Filtration, washing with ethanol/ethyl acetate | Drying under vacuum |

| Final product purity | ≥90% (HPLC) | Confirmed by analytical techniques |

Research Findings and Industrial Relevance

- The preparation of N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate as an acid addition salt significantly improves compound stability and crystallinity, facilitating downstream pharmaceutical synthesis.

- The use of oxalic acid is preferred due to its strong acid character and ability to form stable salts with benzimidazole derivatives.

- Controlled reaction conditions (temperature, solvent choice, reaction time) are critical for maximizing yield and purity.

- The process is scalable and adaptable for industrial production, as supported by patent disclosures and commercial availability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.

Coordination Chemistry

- The compound is utilized as a ligand in coordination chemistry. It can form complexes with metal ions, which are essential in catalysis and materials science. These complexes may exhibit unique electronic and optical properties that are valuable for various applications.

Biological Applications

Biochemical Probes

- Researchers have investigated N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate for its potential as a biochemical probe. Its ability to interact with various biological targets makes it suitable for studying enzyme activities and cellular processes.

Antimicrobial and Anticancer Activities

- Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its mechanism involves binding to specific molecular targets, which can inhibit microbial growth or induce apoptosis in cancer cells. Such properties make it a candidate for further pharmacological exploration.

Medical Applications

Therapeutic Potential

- The compound has been explored for its therapeutic potential in treating various diseases, including nephrotic syndrome and other renal disorders. Inhibition of the Transient Receptor Potential Channel 6 (TRPC6) protein has been identified as a significant mechanism through which these therapeutic effects may be achieved .

Pharmaceutical Development

- N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate is being researched for its role in developing pharmaceutical compositions aimed at treating diseases associated with TRPC6 activity, such as heart failure, stroke, and acute lung injury .

Case Studies

Mechanism of Action

The mechanism by which N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological outcomes. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituted Benzimidazole Amines

5-Chloro-2-methyl-1H-benzimidazol-6-amine (Compound 14)

- Molecular Formula : C₈H₈ClN₃

- Key Features : Chloro and methyl substituents at positions 5 and 2, respectively, with an amine group at position 4.

- Synthesis : Prepared via tin(II) chloride dihydrate-mediated reduction of a nitro precursor in HCl, yielding 78% .

- Properties : Melting point 108°C ; characterized by FT-IR (N-H stretch at 3429 cm⁻¹) and NMR (δ 2.40 ppm for CH₃) .

- Comparison: The absence of the N-methylaminomethyl group and oxalate salt reduces solubility in polar solvents compared to the target compound.

1-(3-Methylphenyl)benzimidazol-5-amine (UNII: W9GU9373ST)

- Structure : Benzimidazole with a 3-methylphenyl substituent at position 1 and an amine at position 3.

- Applications: Potential kinase inhibitor scaffold due to aromatic stacking interactions.

- Comparison: The bulky 3-methylphenyl group may hinder membrane permeability relative to the smaller N-methylaminomethyl group in the dioxalate derivative .

Isoxazolyl Benzimidazoles

Isoxazolyl Benzimidazoles (Compounds 4, 6, 8, etc.)

N-Methylated Derivatives and Demethylation Processes

Tertiary Amine [13] and Secondary Amine [12]

- Synthesis: Tertiary amine [13] undergoes oxidative N-demethylation via a chromatography-like setup using dihydrolevoglucosenone (Cyrene®), yielding 94% of secondary amine [12] .

- Comparison : The dioxalate salt’s protonated amine enhances aqueous solubility, whereas tertiary amines like [13] exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Data Tables

Research Findings and Implications

- Solubility and Bioavailability : The dioxalate salt form of the target compound improves aqueous solubility, critical for in vitro assays, whereas lipophilic analogues like tertiary amines may excel in vivo .

- Synthetic Flexibility : Demethylation methods (e.g., oxidative protocols) enable modular modification of benzimidazole amines, supporting structure-activity relationship studies .

- Privileged Scaffold Potential: Benzimidazole derivatives are recognized as privileged structures due to their ability to mimic protein surface elements (e.g., β-turns), enhancing receptor binding promiscuity .

Biological Activity

N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate is a compound featuring a benzimidazole core, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Properties

- Molecular Formula : C13H15N3O8

- Molecular Weight : 341.276 g/mol

- CAS Number : 910036-85-0

- InChI Key : HDQRBNFLWRHBAA-UHFFFAOYSA-N

The structure includes a benzimidazole ring, a methyl group, and an amine group, contributing to its unique reactivity and biological activity. The compound is synthesized through a series of steps involving the formation of the benzimidazole core, methylation, amination, and conversion to its dioxalate salt form.

Pharmacological Properties

N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate exhibits a range of pharmacological activities, primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of benzimidazole compounds often display significant antibacterial properties. For instance, studies have shown that certain benzimidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Activity : The compound has been explored for its potential in cancer therapy. Benzimidazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes or pathways involved in cell proliferation .

The mechanism by which N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate exerts its biological effects involves binding to molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to altered biological outcomes such as:

- Inhibition of microbial growth : By targeting bacterial enzymes or disrupting cell wall synthesis.

- Induction of apoptosis in cancer cells : Through inhibition of signaling pathways that promote cell survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate, it is essential to compare it with other benzimidazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-methylbenzimidazole | Lacks amine group | Different reactivity; less bioactivity |

| Benzimidazole | Parent compound | Broad-spectrum pharmacological uses |

| N-methyl-(1H-benzimidazol-2-ylmethyl)amine | Similar structure | Distinct properties due to substitution pattern |

The specific substitution pattern in N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate imparts unique chemical and biological properties not found in other similar compounds.

Case Studies and Research Findings

Recent research has highlighted the promising bioactivity of benzimidazole derivatives:

- Antimicrobial Studies : A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Compounds demonstrated MIC values comparable to established antibiotics like ciprofloxacin and norfloxacin .

- Anticancer Research : Investigations into the anticancer potential of benzimidazole derivatives have shown that certain compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation pathways .

- Structure-Activity Relationship (SAR) : Comprehensive SAR studies have been conducted to elucidate the relationship between chemical structure and biological activity among benzimidazole derivatives. These studies emphasize the significance of specific functional groups and their positioning within the molecule .

Q & A

Q. Q1: What are the recommended methodologies for optimizing the synthesis of N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate?

A: Optimization should employ factorial design of experiments (DoE) to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify interactions between parameters, reducing experimental iterations while maximizing yield . Evidence from similar benzimidazole derivatives suggests coupling microwave-assisted synthesis with green solvents (e.g., ethanol/water mixtures) to enhance reaction efficiency and purity . Post-synthesis, HPLC with UV detection (λ = 254 nm) is critical for purity assessment, while mass spectrometry (ESI-MS) confirms molecular integrity.

Q. Q2: How should researchers address solubility challenges in pharmacological assays for this compound?

A: Solubility in aqueous buffers can be improved via co-solvent systems (e.g., DMSO/PBS mixtures ≤ 1% v/v) or pH adjustment. For N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate, preliminary studies on analogous compounds recommend using dynamic light scattering (DLS) to monitor aggregation and ensure monomeric dispersion . If precipitation occurs during biological assays, cyclodextrin-based encapsulation or lipid nanoparticle formulations may stabilize the compound .

Q. Q3: What spectroscopic techniques are essential for characterizing this compound’s structure and stability?

A:

- NMR (¹H/¹³C): Assign peaks for the benzimidazole core (δ 7.5–8.2 ppm for aromatic protons) and methylamine sidechain (δ 2.8–3.2 ppm for N-CH₃).

- FT-IR: Confirm the presence of oxalate counterions via C=O stretches (~1750 cm⁻¹) and NH bending modes (~1600 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Advanced Research Questions

Q. Q4: How can computational methods predict the pharmacological interactions of N-methyl-(1H-benzimidazol-5-ylmethyl)amine dioxalate with biological targets?

A:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors like kinases or GPCRs. For example, virtual screening of benzimidazole derivatives against the urokinase receptor (uPAR) identified key hydrogen bonds and π-π stacking interactions .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability and ligand-receptor conformational dynamics. Solvation free energy (ΔG) calculations refine affinity predictions .

Q. Q5: What strategies resolve contradictions in cytotoxicity data across different cell lines?

A:

- Dose-Response Meta-Analysis: Apply the CompuSyn software to compare IC₅₀ values and Hill coefficients, identifying cell line-specific sensitivities. For instance, discrepancies in benzodioxol derivatives were linked to differential expression of efflux transporters (e.g., P-gp) .

- Transcriptomic Profiling: Use RNA-seq to correlate cytotoxicity with pathways like apoptosis (e.g., Bcl-2/Bax ratios) or oxidative stress (Nrf2 activation) .

Q. Q6: How can AI-driven platforms enhance reaction optimization for scaled-up synthesis?

A: Integrate COMSOL Multiphysics with machine learning (e.g., Bayesian optimization) to simulate reaction kinetics and heat transfer. For example, AI models trained on historical benzimidazole synthesis data can predict optimal mixing rates and catalyst recycling efficiency, reducing waste by 30–40% . Real-time process analytical technology (PAT), such as inline Raman spectroscopy, validates AI predictions experimentally .

Data Analysis and Reproducibility

Q. Q7: What statistical frameworks are recommended for validating reproducibility in biological assays?

A:

Q. Q8: How should researchers handle conflicting thermodynamic data (e.g., enthalpy of formation) from different sources?

A: Cross-validate using NIST Chemistry WebBook standards . If discrepancies persist (e.g., ΔfH°solid varies by >5 kJ/mol), perform differential scanning calorimetry (DSC) under inert gas to minimize oxidation artifacts. Calibrate instruments with reference compounds (e.g., benzoic acid) and report uncertainty intervals .

Q. Q9: What advanced separation techniques improve purity for crystallography studies?

A:

Q. Q10: How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.